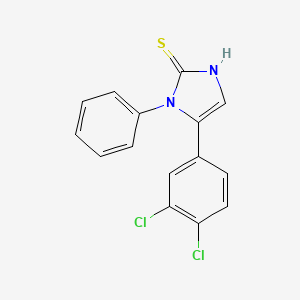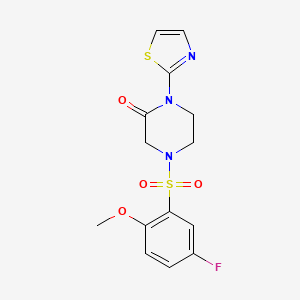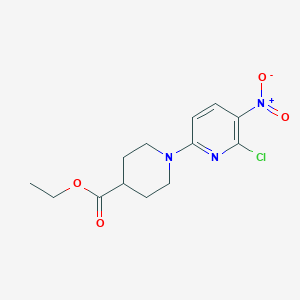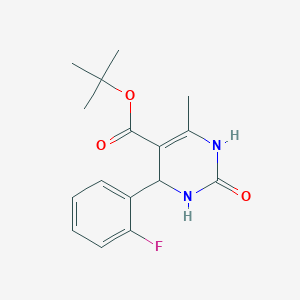![molecular formula C14H19NO2 B2427258 N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide CAS No. 2305472-38-0](/img/structure/B2427258.png)
N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide, also known as MPA-Na, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the conversion of cortisone to cortisol in the liver and adipose tissue. Inhibition of this enzyme has been shown to have beneficial effects in the treatment of metabolic disorders such as type 2 diabetes and obesity.
Mecanismo De Acción
N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide acts as a competitive inhibitor of 11β-HSD1, binding to the active site of the enzyme and preventing the conversion of cortisone to cortisol. This results in a reduction in intracellular cortisol levels, which has been shown to have beneficial effects on glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects
In addition to its effects on glucose metabolism and insulin sensitivity, this compound has also been shown to have anti-inflammatory properties. Studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in immune cells and inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. This compound has also been shown to have neuroprotective effects, as it can reduce the production of reactive oxygen species and prevent neuronal cell death in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide in lab experiments is its specificity for 11β-HSD1 inhibition, which allows researchers to investigate the role of this enzyme in a variety of physiological processes. However, there are also some limitations to the use of this compound, including its relatively low potency compared to other 11β-HSD1 inhibitors and its potential for off-target effects.
Direcciones Futuras
There are several potential future directions for research on N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide and its effects on 11β-HSD1 inhibition. One area of interest is the development of more potent and selective inhibitors of this enzyme, which could have greater therapeutic potential for the treatment of metabolic disorders. Another area of research is the investigation of the effects of 11β-HSD1 inhibition on other physiological processes, such as the regulation of the circadian rhythm and the immune system. Finally, the potential use of this compound as a therapeutic agent in the treatment of metabolic disorders and other diseases is an area of ongoing investigation.
Métodos De Síntesis
The synthesis of N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide involves the reaction of 4-(2-methylpropan-2-yl)phenoxyacetic acid with propargylamine in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. The resulting product is then treated with sodium hydroxide to obtain the sodium salt of this compound.
Aplicaciones Científicas De Investigación
N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide has been extensively used in scientific research as a tool to study the role of 11β-HSD1 in metabolic disorders. Studies have shown that inhibition of 11β-HSD1 by this compound can improve glucose homeostasis, reduce body weight gain, and ameliorate hepatic steatosis in animal models of obesity and diabetes. This compound has also been used to investigate the effects of 11β-HSD1 inhibition on the immune system, as this enzyme is expressed in immune cells and has been implicated in the regulation of inflammation.
Propiedades
IUPAC Name |
N-[[4-[(2-methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-5-13(16)15-10-11-6-8-12(9-7-11)17-14(2,3)4/h5-9H,1,10H2,2-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJFMXBPLOBCDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2427176.png)

![3-methyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide](/img/structure/B2427178.png)







![(1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2427191.png)
![N-(4-acetylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2427195.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(4-methoxyphenyl)propanamide](/img/structure/B2427196.png)
![1,7-diethyl-9-methyl-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2427198.png)